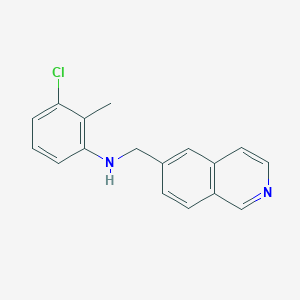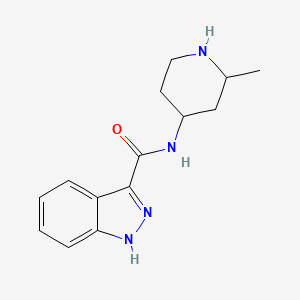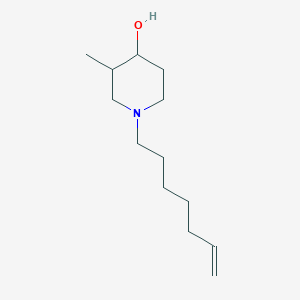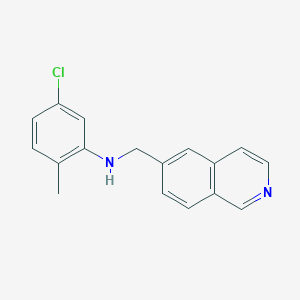
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, also known as IQDMA, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a member of the anilinoquinazoline family of compounds and has been shown to exhibit promising anticancer activity in various preclinical studies.
Applications De Recherche Scientifique
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis in preclinical studies. These findings suggest that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has the potential to be developed as a new anticancer drug.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood. However, it has been proposed that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline exerts its anticancer effects by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation and survival. In particular, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have other biochemical and physiological effects. For example, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that plays a role in the regulation of blood flow. This suggests that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline may have potential applications in the treatment of cardiovascular diseases. Furthermore, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its high potency against cancer cells. In addition, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have low toxicity in normal cells, which is a desirable property for a potential anticancer drug. However, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is still in the early stages of preclinical development, and further studies are needed to determine its safety and efficacy in humans. Another limitation of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its poor solubility in aqueous solutions, which may pose a challenge for its formulation as a drug.
Orientations Futures
There are several future directions for research on 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Combination therapy has been shown to be effective in improving the overall response rate and survival of cancer patients. Another direction is to investigate the potential of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in the treatment of other diseases, such as cardiovascular and inflammatory diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline involves the reaction of 2-chloro-N-(isoquinolin-6-ylmethyl)aniline with methyl iodide in the presence of a base. The reaction proceeds via an S-alkylation mechanism and yields 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline as a white solid in good yield. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-12-16(18)3-2-4-17(12)20-10-13-5-6-15-11-19-8-7-14(15)9-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXENOEKORMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)






![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)